molecular formula C34H58N6O8 B016929 2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid CAS No. 103404-59-7

2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Cat. No. B016929
M. Wt: 618.8 g/mol
InChI Key: YQRGAHAXSPQKMR-UHFFFAOYSA-N
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Description

Amino acids are the building blocks of proteins. They are organic compounds that contain both an amine (−NH2) and a carboxylic acid (−COOH) group in the same molecule . The compound you mentioned is a complex structure composed of multiple amino acids linked together.


Synthesis Analysis

Amino acids are synthesized from α-ketoacids, and later transaminated from another amino acid, usually glutamate . The Strecker synthesis is a two-step procedure for the synthesis of amino acids. It begins with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This is then hydrolyzed (e.g. with strong acid) to give an alpha-amino acid .


Molecular Structure Analysis

All amino acids have the same basic structure, which is shown in Figure 2.1. At the “center” of each amino acid is a carbon called the α carbon and attached to it are four groups - a hydrogen, an α- carboxyl group, an α-amine group, and an R-group, sometimes referred to as a side chain .


Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids can be determined using various analytical methods, including hydrophilic interaction chromatography coupled tandem mass spectrometry .

properties

IUPAC Name

2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N6O6/c1-7-21(6)27(38-30(41)26(20(4)5)37-28(39)23(34)15-11-12-16-33)31(42)35-24(17-19(2)3)29(40)36-25(32(43)44)18-22-13-9-8-10-14-22/h8-10,13-14,19-21,23-27H,7,11-12,15-18,33-34H2,1-6H3,(H,35,42)(H,36,40)(H,37,39)(H,38,41)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRGAHAXSPQKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392801
Record name 2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

CAS RN

103404-59-7
Record name 2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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